2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one
Description
Properties
Molecular Formula |
C17H13N3O4 |
|---|---|
Molecular Weight |
323.30 g/mol |
IUPAC Name |
2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-nitro-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H13N3O4/c1-24-13-6-2-11(3-7-13)4-9-16-18-15-8-5-12(20(22)23)10-14(15)17(21)19-16/h2-10H,1H3,(H,18,19,21)/b9-4+ |
InChI Key |
AGGOHGVSRYGETJ-RUDMXATFSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC3=C(C=C(C=C3)[N+](=O)[O-])C(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one typically involves the condensation of 4-methoxybenzaldehyde with 6-nitro-2-aminobenzamide under basic conditions. The reaction proceeds through the formation of an imine intermediate, which undergoes cyclization to form the quinazolinone core. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be employed.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-(4-Hydroxystyryl)-6-nitroquinazolin-4(1H)-one.
Reduction: Formation of 2-(4-Methoxystyryl)-6-aminoquinazolin-4(1H)-one.
Substitution: Formation of various substituted quinazolinones depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other quinazolinone derivatives.
Mechanism of Action
The mechanism of action of 2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. Additionally, the compound can inhibit key enzymes or receptors involved in disease pathways, contributing to its therapeutic potential.
Comparison with Similar Compounds
Comparison with Similar Quinazolinone Derivatives
Structural Comparison
The table below highlights key structural differences and similarities:
Photophysical Properties:
- The target compound absorbs at 348 nm (UV) and emits at 485 nm (visible), comparable to 2-(4-methoxystyryl)-3-phenylquinazolin-4(3H)-one. The styryl group extends conjugation, while the methoxy group stabilizes excited states .
- In contrast, MeOSQ (a quinoxaline analog) emits at 520 nm due to stronger donor-acceptor interactions .
Key Research Findings
Positional Effects of Substituents :
- Nitro at C6 (vs. C7) enhances antibacterial activity but reduces solubility .
- Methoxy at C4 (styryl group) improves photostability compared to unsubstituted analogs .
Electronic Modulation: Electron-donating groups (e.g., methoxy, dimethylamino) redshift absorption/emission, while electron-withdrawing groups (e.g., nitro) enhance charge transfer .
Biological vs. Optoelectronic Applications :
Biological Activity
2-(4-Methoxystyryl)-6-nitroquinazolin-4(1H)-one is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. The compound features a methoxystyryl group and a nitro group, both of which contribute to its pharmacological potential. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and case studies.
- Molecular Formula : C17H13N3O4
- Molecular Weight : 323.30 g/mol
- IUPAC Name : 2-[(E)-2-(4-methoxyphenyl)ethenyl]-6-nitro-3H-quinazolin-4-one
- CAS Number : 545445-67-8
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro group can undergo bioreduction, leading to the formation of reactive intermediates that may interact with cellular components, resulting in cytotoxic effects. Additionally, the compound has been shown to inhibit key enzymes and receptors involved in disease pathways, contributing to its therapeutic potential against cancer and bacterial infections.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated for its effectiveness against various pathogens, including both Gram-positive and Gram-negative bacteria. For instance, studies have reported its antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, showcasing minimum inhibitory concentrations (MIC) that suggest potential as an antimicrobial agent.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, such as HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism involves activation of caspases and PARP cleavage, which are critical pathways in the apoptotic process .
Study on Antimicrobial Efficacy
In a recent study evaluating the antimicrobial efficacy of various quinazolinone derivatives, this compound was among the most potent compounds tested. It showed significant activity against Methicillin-resistant Staphylococcus aureus (MRSA), with an MIC value indicating strong potential for further development as an antibiotic treatment .
Study on Anticancer Activity
A detailed investigation into the anticancer effects of this compound revealed that it effectively inhibited cell proliferation in several cancer cell lines. The study highlighted that treatment with this compound resulted in a dose-dependent decrease in cell viability, with IC50 values suggesting that it could be a promising candidate for cancer therapy.
Data Table: Summary of Biological Activities
| Activity | Target Organism/Cell Line | Effect | MIC/IC50 Values |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Bactericidal | MIC = 32 µg/mL |
| Antimicrobial | Escherichia coli | Bactericidal | MIC = 16 µg/mL |
| Anticancer | HeLa (Cervical Cancer) | Induces apoptosis | IC50 = 50 µg/mL |
| Anticancer | A549 (Lung Cancer) | Induces apoptosis | IC50 = 45 µg/mL |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
